Edotreotide

Catalog No.
S526883
CAS No.
204318-14-9
M.F
C65H92N14O18S2
M. Wt
1421.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edotreotide

CAS Number

204318-14-9

Product Name

Edotreotide

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C65H92N14O18S2

Molecular Weight

1421.6 g/mol

InChI

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1

InChI Key

RZHKDBRREKOZEW-AAXZNHDCSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

Edotreotide; SMT-487; SMT 487; SMT487; DOTA-d-Phe1-Tyr3-octreotide; DOTA-TOC; DOTA0-Tyr3-octreotide; DOTATOC; [Tyr3]-octreotide; DOTA-TOC; DOTA-tyr(3)-octreotide; DOTATOC;

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Description

The exact mass of the compound Edotreotide is 1420.6155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Diagnostic radiopharmaceuticals -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Neuroendocrine Tumors (NETs)

Edotreotide plays a crucial role in the diagnosis and treatment of NETs. These are tumors arising from cells within the neuroendocrine system, which combines the nervous and endocrine systems. Edotreotide's ability to inhibit somatostatin receptors on NET cells helps:

  • Diagnose NETs: Researchers utilize radiolabeled Edotreotide (OctreoScan, Dotatoc) in scintigraphy imaging techniques. These techniques allow visualization of somatostatin receptor-positive tumors, aiding in NET diagnosis [].
  • Treat NETs: Edotreotide acts as a therapeutic agent by suppressing hormone production from NETs, leading to symptom control and potentially slowing tumor growth [].

Acromegaly

Acromegaly is a hormonal disorder caused by excessive growth hormone (GH) secretion. Edotreotide's somatostatin-mimicking properties make it a valuable treatment option for acromegaly. Studies have shown its effectiveness in reducing GH levels and improving symptoms like headaches, fatigue, and carpal tunnel syndrome [].

Understanding Growth Hormone Regulation

Researchers use Edotreotide as a research tool to investigate the physiological role of somatostatin in regulating growth hormone secretion. By studying the effects of Edotreotide on GH levels, researchers gain insights into the complex mechanisms controlling growth hormone release [].

Edotreotide is a synthetic analogue of somatostatin, a peptide hormone that regulates various physiological processes such as hormone secretion and cell proliferation. The chemical formula for edotreotide is C65H92N14O18S2C_{65}H_{92}N_{14}O_{18}S_{2}, and it is often used in its gallium-68 labeled form, known as gallium-68 edotreotide, for diagnostic imaging of neuroendocrine tumors via positron emission tomography (PET) . This compound exhibits a high affinity for somatostatin receptors, particularly somatostatin receptor type 2, making it a valuable tool in the localization and characterization of somatostatin receptor-positive tumors .

Edotreotide's mechanism of action exploits the overexpression of SSTRs on neuroendocrine tumors. When administered, edotreotide binds to these receptors with high affinity, particularly to SSTR type 2 []. In diagnostic applications, edotreotide is often radiolabeled with Gallium-68 (68Ga). The 68Ga-labeled edotreotide then accumulates in tumor cells due to SSTR binding. This allows for the visualization of tumors through positron emission tomography (PET) imaging.

That involve the substitution of tyrosine for phenylalanine at the third position of octreotide. This modification enhances its binding affinity to somatostatin receptors. The synthesis typically includes:

  • Peptide Synthesis: Solid-phase peptide synthesis methods are employed to construct the peptide backbone.
  • Chelation: The chelation with dodecanetetraacetic acid (DOTA) allows for the incorporation of gallium-68.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure purity and efficacy before clinical use .

The biological activity of edotreotide is largely attributed to its interaction with somatostatin receptors. It acts as an agonist at these receptors, leading to various physiological effects such as inhibition of hormone secretion and modulation of cell proliferation. In clinical settings, gallium-68 edotreotide is utilized to visualize tumors that express somatostatin receptors, providing crucial information for diagnosis and treatment planning . The compound has shown high uptake in specific organs such as the spleen and kidneys, which can be significant in interpreting imaging results .

Edotreotide has several applications in medical diagnostics:

  • Neuroendocrine Tumor Imaging: It is primarily used for localizing somatostatin receptor-positive neuroendocrine tumors through PET imaging.
  • Research: Edotreotide serves as a research tool in studies examining somatostatin receptor biology and tumor behavior.
  • Therapeutic Potential: Beyond diagnostics, there is ongoing research into its potential therapeutic applications in treating various cancers that express somatostatin receptors .

Interaction studies have shown that gallium-68 edotreotide binds with high affinity to somatostatin receptor type 2 and lesser affinities to other types (type 3 and type 5). These interactions are critical for the effectiveness of edotreotide in imaging applications. Studies have indicated that while it binds effectively to tumor sites, it can also show uptake in normal tissues with high somatostatin receptor expression, such as the pancreas and spleen, which can complicate image interpretation .

Edotreotide shares similarities with other somatostatin analogues but has unique characteristics that enhance its diagnostic capabilities. Notable similar compounds include:

  • Octreotide: A widely used somatostatin analogue with a similar mechanism but lacks the radioactive labeling used in edotreotide.
  • Lanreotide: Another analogue that is used therapeutically but does not have the same imaging capabilities as edotreotide.
  • Pasireotide: A newer analogue that targets multiple somatostatin receptor subtypes but differs in pharmacokinetics and clinical applications.

Comparison Table

CompoundStructure TypePrimary UseUnique Features
EdotreotideSomatostatin analogueDiagnostic imagingGallium-68 labeled for PET
OctreotideSomatostatin analogueTreatment of acromegalyNo radioactive properties
LanreotideSomatostatin analogueTreatment of neuroendocrine tumorsLong-acting formulation
PasireotideSomatostatin analogueTreatment of Cushing's diseaseTargets multiple receptor subtypes

Edotreotide's unique combination of diagnostic utility through radioactive labeling and its high specificity for certain tumor types distinguishes it from other compounds in this class .

Edotreotide exhibits highly selective binding characteristics across the five somatostatin receptor subtypes, with pronounced selectivity for somatostatin receptor type 2 [1] [2]. Comprehensive binding affinity analyses demonstrate that edotreotide displays nanomolar affinity for somatostatin receptor type 2 with an inhibitory concentration fifty (IC50) value of 14 ± 2.6 nanomolar [3]. This represents approximately 60-fold higher selectivity for somatostatin receptor type 2 compared to somatostatin receptor type 3, which exhibits an IC50 value of 880 ± 324 nanomolar [3].

The binding affinity profile reveals minimal interaction with somatostatin receptor type 1, demonstrating IC50 values exceeding 10,000 nanomolar across multiple radiolabeled variants [3]. Somatostatin receptor type 5 shows intermediate affinity with IC50 values of 393 ± 84 nanomolar for unlabeled edotreotide [3]. Radiolabeling significantly influences binding characteristics, as evidenced by gallium-68 labeled edotreotide displaying enhanced somatostatin receptor type 2 affinity with IC50 values as low as 0.2 nanomolar [4].

Receptor SubtypeEdotreotide IC50 (nM)Ga-68-Edotreotide IC50 (nM)Y-90-Edotreotide IC50 (nM)
SSTR1>10,000>10,000>10,000
SSTR214 ± 2.6 [3]0.2 [4]3.3 ± 0.2 [5]
SSTR3880 ± 324 [3]Not reported26 ± 1.9 [5]
SSTR4Not reportedNot reported>1,000 [5]
SSTR5393 ± 84 [3]Not reported10.4 ± 1.6 [5]

The structural basis for somatostatin receptor type 2 selectivity involves specific molecular interactions within the receptor binding pocket. Edotreotide's cyclic octapeptide structure, containing the essential phenylalanine-tryptophan-lysine-threonine pharmacophore, forms critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the somatostatin receptor type 2 transmembrane domain [6]. The tyrosine substitution at position 3 of the octreotide backbone enhances receptor affinity through additional aromatic-aromatic interactions with receptor residues [7].

Kinetic binding studies demonstrate that edotreotide exhibits rapid association and slow dissociation from somatostatin receptor type 2, contributing to sustained receptor occupancy and prolonged biological effects [8]. The compound's chelation with dodecanetetraacetic acid facilitates radiolabeling without significantly compromising receptor binding affinity, although specific radiometals can modulate binding characteristics [4].

Intracellular Signaling Cascade Modulation

Edotreotide activation of somatostatin receptors initiates complex intracellular signaling cascades primarily mediated through pertussis toxin-sensitive inhibitory G proteins [9] [10]. Upon receptor binding, edotreotide induces conformational changes that facilitate G protein-coupled receptor kinase phosphorylation and subsequent G protein alpha subunit dissociation [11].

The primary signaling pathway involves adenylyl cyclase inhibition through Gi1/Gi2/Gi3 protein coupling, resulting in decreased intracellular cyclic adenosine monophosphate levels [12] [13]. This mechanism differs subtly across receptor subtypes, with somatostatin receptor type 3 demonstrating selective coupling to Gi alpha 1 [12], while somatostatin receptor type 2 exhibits broader G protein alpha subunit interactions [14].

Secondary messenger modulation includes phosphotyrosine phosphatase activation, leading to mitogen-activated protein kinase pathway regulation [9]. Somatostatin receptor type 2 activation specifically enhances extracellular signal-regulated kinase 1 and 2 phosphorylation, contributing to growth inhibition and apoptotic signaling [15]. The phosphatidylinositol 3-kinase/protein kinase B pathway experiences negative modulation, further promoting antiproliferative cellular responses [15].

Ion channel regulation represents another critical signaling component, with edotreotide inducing voltage-gated calcium channel inhibition and inwardly rectifying potassium channel activation [16]. These effects contribute to membrane hyperpolarization and reduced calcium influx, ultimately inhibiting hormone secretion and cellular excitability [17].

Signaling ComponentSSTR2 ResponseSSTR3 ResponseSSTR5 Response
Adenylyl CyclaseInhibition [13]Inhibition (Gi1-selective) [12]Inhibition [18]
cAMP LevelsDecreased [10]Decreased [12]Decreased [18]
Calcium ChannelsInhibition [16]Inhibition [6]Inhibition [18]
Potassium ChannelsActivation [16]Variable [19]Activation [18]
MAPK PathwayERK1/2 activation [15]p53-dependent apoptosis [9]Inhibition [15]
Phosphotyrosine PhosphataseActivation [15]Activation [9]Activation [15]

Receptor desensitization mechanisms involve G protein-coupled receptor kinase-mediated phosphorylation and arrestin recruitment, leading to receptor internalization and signal termination [20]. However, edotreotide demonstrates prolonged receptor occupancy compared to endogenous somatostatin, contributing to sustained therapeutic effects [21].

Cross-talk between signaling pathways includes receptor heterodimerization, where somatostatin receptor type 2 and type 5 can form functional heterodimers with enhanced signaling efficiency [22]. This phenomenon may explain the synergistic effects observed with multi-receptor targeting therapeutic approaches [22].

Comparative Pharmacodynamics Across Species

Interspecies pharmacodynamic analysis reveals remarkable conservation of somatostatin receptor structure and function across mammalian species, with sequence homology exceeding 95% for somatostatin receptor type 2 between humans, mice, and rats [23] [24]. This high degree of conservation facilitates translational research applications and predictive modeling for therapeutic development.

Human somatostatin receptors demonstrate the reference pharmacological profile for edotreotide interactions. Somatostatin receptor type 2 exhibits widespread distribution in endocrine tissues, central nervous system structures, and neuroendocrine tumor cells [2]. The receptor's intracellular coupling efficiency in humans shows optimal responses to edotreotide with sustained adenylyl cyclase inhibition and pronounced antiproliferative effects [25].

Murine pharmacodynamics closely parallel human responses, with minimal species-specific differences in binding affinity or signaling cascade activation [26]. Mouse kidney expression patterns show somatostatin receptor type 1 localization to proximal tubules and glomerular podocytes, differing from human collecting duct distribution [26]. However, somatostatin receptor type 2 distribution remains consistent across species in glomerular and collecting duct structures [26].

Rat pharmacological profiles demonstrate comparable receptor binding characteristics with subtle differences in receptor trafficking dynamics [27]. Rat somatostatin receptor type 1 exhibits more pronounced internalization following agonist stimulation compared to human receptors, potentially due to species-specific phosphorylation site variations [27]. The amino acid substitution at position 386 (serine to alanine) in rat somatostatin receptor type 1 may account for these trafficking differences [27].

Species ParameterHumanMouseRat
SSTR2 Sequence IdentityReference~100% [23]~100% [23]
Binding Affinity (IC50)14 ± 2.6 nM [3]Comparable [28]Comparable [29]
G Protein CouplingGi/Go [10]Gi/Go [28]Gi/Go [14]
Adenylyl Cyclase ResponseInhibition [10]Inhibition [26]Inhibition [14]
Receptor DistributionCNS, endocrine [2]Similar + kidney [26]Similar pattern [27]
Trafficking DynamicsStandard [6]Standard [28]Enhanced SSTR1 [27]

Functional imaging studies using gallium-68 labeled edotreotide demonstrate consistent tumor targeting across species, with comparable standardized uptake values in somatostatin receptor-positive tumors [30] [31]. Biodistribution patterns show similar organ uptake with kidney and spleen representing primary sites of physiological accumulation [32] [33].

Therapeutic efficacy translation from preclinical models to human applications has proven highly successful, with lutetium-177 and yttrium-90 labeled edotreotide demonstrating comparable antitumor effects in both animal models and clinical trials [34] [35]. The species conservation of receptor pharmacology facilitates reliable dose escalation and safety predictions for human therapeutic applications [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-7.2

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

17

Exact Mass

1420.61554449 g/mol

Monoisotopic Mass

1420.61554449 g/mol

Heavy Atom Count

99

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U194AS08HZ

Drug Indication

This medicinal product is for diagnostic use only. After radiolabelling with gallium (68Ga) chloride solution, the solution of gallium (68Ga) edotreotide obtained is indicated for Positron Emission Tomography (PET) imaging of somatostatin receptor overexpression in adult patients with confirmed or suspected well-differentiated gastro-enteropancreatic neuroendocrine tumours (GEP-NET) for localizing primary tumours and their metastases.

Pharmacology

Edotreotide is a chelated octreotide derivative with somatostatin activity. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of octreotide and chelated via dodecanetetraacetic acid (DOTA). Like octreotide, this edotreotide binds to somatostatin receptors (SSTRs), especially type 2, present on the cell membrane of many types of neuroendocrine tumors. When labeled with nuclides, edotreotide conjugates could result in tissue specific cytotoxicity.

MeSH Pharmacological Classification

Radiopharmaceuticals

ATC Code

V09IX

Wikipedia

Edotreotide

Use Classification

Human drugs -> Orphan -> Diagnostic radiopharmaceuticals -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2024-04-14
1: Graf J, Pape UF, Jann H, Denecke T, Arsenic R, Brenner W, Pavel M, Prasad V. Prognostic Significance of Somatostatin Receptor Heterogeneity in Progressive Neuroendocrine Tumor Treated with Lu-177 DOTATOC or Lu-177 DOTATATE. Eur J Nucl Med Mol Imaging. 2019 Aug 14. doi: 10.1007/s00259-019-04439-9. [Epub ahead of print] PubMed PMID: 31414209.
2: Zurek Munk-Madsen M, Zakarian K, Sandor Oturai P, Hansen CP, Federspiel B, Fallentin E, Linno Willemoe G. Intrapancreatic accessory spleen mimicking malignant tumor: three case reports. Acta Radiol Open. 2019 Jun 28;8(6):2058460119859347. doi: 10.1177/2058460119859347. eCollection 2019 Jun. PubMed PMID: 31285851; PubMed Central PMCID: PMC6600498.
3: Vinik A, Perry RR, Hughes MS, Feliberti E. Multiple Endocrine Neoplasia Type 1. 2017 Oct 7. In: Feingold KR, Anawalt B, Boyce A, Chrousos G, Dungan K, Grossman A, Hershman JM, Kaltsas G, Koch C, Kopp P, Korbonits M, McLachlan R, Morley JE, New M, Perreault L, Purnell J, Rebar R, Singer F, Trence DL, Vinik A, Wilson DP, editors. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc.; 2000-. Available from http://www.ncbi.nlm.nih.gov/books/NBK481897/ PubMed PMID: 29465925.
4: Albers MB, Librizzi D, Lopez CL, Manoharan J, Apitzsch JC, Slater EP, Bollmann C, Kann PH, Bartsch DK. Limited Value of Ga-68-DOTATOC-PET-CT in Routine Screening of Patients with Multiple Endocrine Neoplasia Type 1. World J Surg. 2017 Jun;41(6):1521-1527. doi: 10.1007/s00268-017-3907-9. PubMed PMID: 28138732.
5: Maybody M, Grewal RK, Healey JH, Antonescu CR, Fanchon L, Hwang S, Carrasquillo JA, Kirov A, Farooki A. Ga-68 DOTATOC PET/CT-Guided Biopsy and Cryoablation with Autoradiography of Biopsy Specimen for Treatment of Tumor-Induced Osteomalacia. Cardiovasc Intervent Radiol. 2016 Sep;39(9):1352-7. doi: 10.1007/s00270-016-1350-1. Epub 2016 May 5. PubMed PMID: 27150801; PubMed Central PMCID: PMC5483397.
6: Prasad V, Steffen IG, Pavel M, Denecke T, Tischer E, Apostolopoulou K, Pascher A, Arsenic R, Brenner W. Somatostatin receptor PET/CT in restaging of typical and atypical lung carcinoids. EJNMMI Res. 2015 Dec;5(1):53. doi: 10.1186/s13550-015-0130-2. Epub 2015 Oct 12. PubMed PMID: 26458908; PubMed Central PMCID: PMC4602019.
7: Schreiter NF, Bartels AM, Froeling V, Steffen I, Pape UF, Beck A, Hamm B, Brenner W, Röttgen R. Searching for primaries in patients with neuroendocrine tumors (NET) of unknown primary and clinically suspected NET: Evaluation of Ga-68 DOTATOC PET/CT and In-111 DTPA octreotide SPECT/CT. Radiol Oncol. 2014 Nov 5;48(4):339-47. doi: 10.2478/raon-2014-0018. eCollection 2014 Dec. PubMed PMID: 25435846; PubMed Central PMCID: PMC4230553.
8: Karger S, Wiesner T, Kersting A, Braun M, Ebert T, Wurst U, Kratzsch J, Stumvoll M, Fasshauer M. Increased chromogranin a and carcinoid syndrome-like symptoms in a patient treated with duloxetine. Endocr Pract. 2014 Nov;20(11):e215-8. doi: 10.4158/EP14162.CR. PubMed PMID: 25100382.
9: Schreiter NF, Maurer M, Pape UF, Hamm B, Brenner W, Froeling V. Detection of neuroendocrine tumours in the small intestines using contrast-enhanced multiphase Ga-68 DOTATOC PET/CT: the potential role of arterial hyperperfusion. Radiol Oncol. 2014 Apr 25;48(2):120-6. doi: 10.2478/raon-2014-0012. eCollection 2014 Jun. PubMed PMID: 24991201; PubMed Central PMCID: PMC4078030.
10: Eppard E, Loktionova NS, Rösch F. ⁶⁸Ge content quality control of ⁶⁸Ge/⁶⁸Ga-generator eluates and ⁶⁸Ga radiopharmaceuticals--a protocol for determining the ⁶⁸Ge content using thin-layer chromatography. Appl Radiat Isot. 2014 Sep;91:92-6. doi: 10.1016/j.apradiso.2014.05.011. Epub 2014 May 24. PubMed PMID: 24922553.
11: Brogsitter C, Zöphel K, Wunderlich G, Kämmerer E, Stein A, Kotzerke J. Comparison between F-18 fluorodeoxyglucose and Ga-68 DOTATOC in metastasized melanoma. Nucl Med Commun. 2013 Jan;34(1):47-9. doi: 10.1097/MNM.0b013e32835ae4ed. PubMed PMID: 23111377.
12: Froeling V, Elgeti F, Maurer MH, Scheurig-Muenkler C, Beck A, Kroencke TJ, Pape UF, Hamm B, Brenner W, Schreiter NF. Impact of Ga-68 DOTATOC PET/CT on the diagnosis and treatment of patients with multiple endocrine neoplasia. Ann Nucl Med. 2012 Nov;26(9):738-43. doi: 10.1007/s12149-012-0634-z. Epub 2012 Aug 4. PubMed PMID: 22865406.
13: Schreiter NF, Nogami M, Steffen I, Pape UF, Hamm B, Brenner W, Röttgen R. Evaluation of the potential of PET-MRI fusion for detection of liver metastases in patients with neuroendocrine tumours. Eur Radiol. 2012 Feb;22(2):458-67. doi: 10.1007/s00330-011-2266-4. Epub 2011 Sep 9. PubMed PMID: 21904802.
14: Buck AK, Herrmann K, Eckel F, Beer AJ. Pancreatic and hepatobiliary cancers. Methods Mol Biol. 2011;727:243-64. doi: 10.1007/978-1-61779-062-1_14. PubMed PMID: 21331938.
15: Lincke T, Orschekowski G, Singer J, Sabri O, Paschke R. Increased gallium-68 DOTATOC uptake in normal thyroid glands. Horm Metab Res. 2011 Apr;43(4):282-6. doi: 10.1055/s-0030-1270522. Epub 2011 Jan 24. PubMed PMID: 21264797.
16: Versari A, Camellini L, Carlinfante G, Frasoldati A, Nicoli F, Grassi E, Gallo C, Giunta FP, Fraternali A, Salvo D, Asti M, Azzolini F, Iori V, Sassatelli R. Ga-68 DOTATOC PET, endoscopic ultrasonography, and multidetector CT in the diagnosis of duodenopancreatic neuroendocrine tumors: a single-centre retrospective study. Clin Nucl Med. 2010 May;35(5):321-8. doi: 10.1097/RLU.0b013e3181d6677c. PubMed PMID: 20395703.
17: Singer J, Werner F, Koch CA, Bartels M, Aigner T, Lincke T, Fasshauer M, Paschke R. Ectopic Cushing's syndrome caused by a well differentiated ACTH-secreting neuroendocrine carcinoma of the ileum. Exp Clin Endocrinol Diabetes. 2010 Aug;118(8):524-9. doi: 10.1055/s-0029-1243634. Epub 2010 Feb 16. PubMed PMID: 20162505.
18: Hartmann H, Zöphel K, Freudenberg R, Oehme L, Andreeff M, Wunderlich G, Eisenhofer G, Kotzerke J. [Radiation exposure of patients during 68Ga-DOTATOC PET/CT examinations]. Nuklearmedizin. 2009;48(5):201-7. doi: 10.3413/nukmed-0214. Epub 2009 Jul 28. German. PubMed PMID: 19639164.
19: Luboldt W, Zöphel K, Wunderlich G, Abramyuk A, Luboldt HJ, Kotzerke J. Visualization of somatostatin receptors in prostate cancer and its bone metastases with Ga-68-DOTATOC PET/CT. Mol Imaging Biol. 2010 Jan-Feb;12(1):78-84. doi: 10.1007/s11307-009-0230-3. Epub 2009 May 7. PubMed PMID: 19421819.
20: Lincke T, Singer J, Kluge R, Sabri O, Paschke R. Relative quantification of indium-111 pentetreotide and gallium-68 DOTATOC uptake in the thyroid gland and association with thyroid pathologies. Thyroid. 2009 Apr;19(4):381-9. doi: 10.1089/thy.2008.0389. PubMed PMID: 19355828.

Explore Compound Types